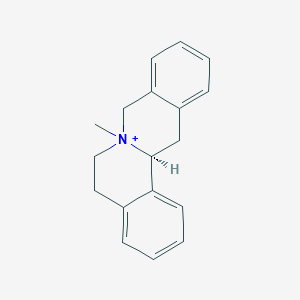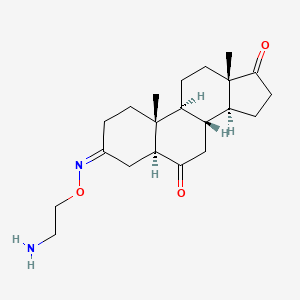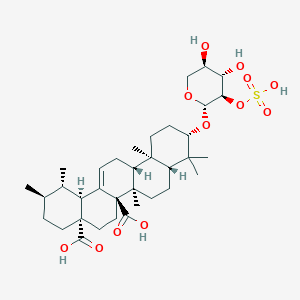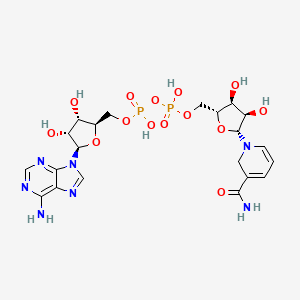
2-hydro-beta-NAD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydro-beta-NAD is an NADP obtained by formal reduction of the 1,2-position in the pyridine ring of beta-NAD. It is a NAD and a NAD(P)H. It is a conjugate acid of a 2-hydro-beta-NAD(2-).
Applications De Recherche Scientifique
Enzymatic Activity and Biochemical Analysis
2-hydro-beta-NAD is often utilized in enzymatic assays and biochemical analyses. For instance, it has been involved in determining the total bile acids in bile through the 3 alpha-hydroxysteroid dehydrogenase method. This method optimizes various assay conditions, such as pH, temperature, and incubation time, to obtain complete oxidation of the substrate, crucial for accurate bile acid concentration measurement in samples (Turley & Dietschy, 1978).
Biocatalysis and Enzyme Engineering
2-hydro-beta-NAD is significant in biocatalysis, especially concerning the alpha/beta hydrolase-fold family of enzymes. These enzymes are vital in various industrial processes, ranging from the production of pharmaceutical compounds to household products like laundry detergent. The engineering of these enzymes, informed by a detailed understanding of their structure-function relationship and sophisticated computational resources, is crucial for optimizing their use in these applications (Qian et al., 2007).
Metabolic Disease and Mitochondrial Function
Research has also linked 2-hydro-beta-NAD to the regulation of metabolic diseases through its role in NAD+ metabolism. NAD+ is a substrate for sirtuins and poly-adenosine 5′-diphosphate polymerases, which are enzymes that regulate protein deacetylation, DNA repair, and translate changes in energy status into metabolic adaptations. Alterations in NAD+ homeostasis are a feature of metabolic disorders such as type 2 diabetes and nonalcoholic fatty liver disease. Enhancing tissue NAD+ levels through nutraceuticals has shown potential in improving mitochondrial function and sirtuin-dependent signaling (Elhassan et al., 2017).
Dynamic Behavior in Enzymatic Reactions
2-hydro-beta-NAD is involved in the dynamic behavior of enzymes during catalysis. For example, it plays a role in the function of para-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase. The enzyme catalyzes a reaction involving the reduction of the cofactor FAD by NADPH and the subsequent oxidation of reduced FAD by oxygen. This process, essential for specific and fast catalysis, involves complex conformational rearrangements within the protein structure, highlighting the significance of 2-hydro-beta-NAD in these biochemical pathways (Entsch et al., 2005).
Propriétés
Nom du produit |
2-hydro-beta-NAD |
|---|---|
Formule moléculaire |
C21H29N7O14P2 |
Poids moléculaire |
665.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-3,7-8,10-11,13-16,20-21,29-32H,4-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
Clé InChI |
TVJJIHUATXWSJG-NNYOXOHSSA-N |
SMILES isomérique |
C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
SMILES canonique |
C1C(=CC=CN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



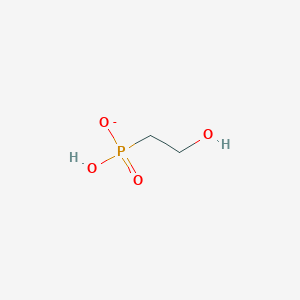
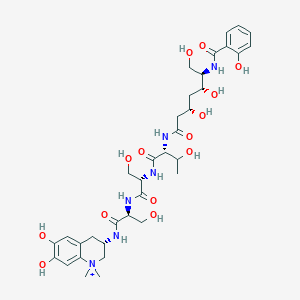
![N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1263820.png)
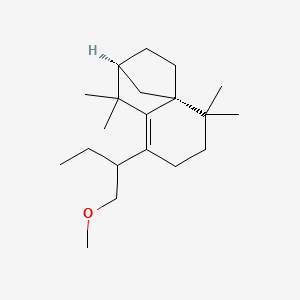
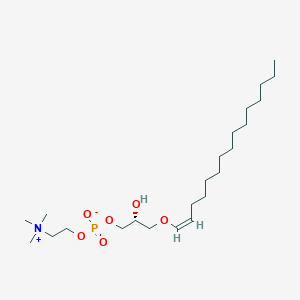


![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)
